molecular formula C25H24N6O5 B6583938 2-(2,4-dimethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251598-52-3

2-(2,4-dimethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B6583938
CAS No.: 1251598-52-3
M. Wt: 488.5 g/mol
InChI Key: NFPPZPWHEYWYGO-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C25H24N6O5 and its molecular weight is 488.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.18081789 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(2,4-dimethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Formula

  • Molecular Formula : C27H28N4O4
  • Molecular Weight : 484.54 g/mol

Structural Features

The compound features a pyrazolo[1,5-d][1,2,4]triazin core linked to an oxadiazole moiety and a dimethylphenyl group. This unique structure is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance:

  • A related compound N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine demonstrated substantial growth inhibition against various cancer cell lines including SNB-19 (86.61% inhibition) and OVCAR-8 (85.26% inhibition) .

The biological activity of these compounds is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. For instance:

  • Thymidine phosphorylase (TP) has been identified as a target for anticancer therapy due to its role in tumor angiogenesis and cell survival . Compounds that inhibit TP can potentially reduce tumor growth.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The most potent compounds showed IC50 values ranging from 14.40 µM to 173.23 µM against different cancer types .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of these compounds with the active sites of target enzymes. These studies revealed that certain substitutions on the phenyl ring significantly enhance the inhibitory potential against TP .

Comparative Biological Activity Table

Compound NameTarget EnzymeIC50 (µM)Cancer Cell Lines TestedPercent Growth Inhibition
This compoundThymidine PhosphorylaseTBDVariousTBD
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineThymidine Phosphorylase14.40SNB-1986.61
Compound X (related oxadiazole)Thymidine Phosphorylase17.60OVCAR-885.26

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry. Research has indicated its potential as an anti-cancer agent, specifically targeting various cancer cell lines. The incorporation of the oxadiazole moiety enhances its biological activity by improving the compound's ability to interact with biological targets.

Case Study: Anticancer Activity

A study conducted on the cytotoxic effects of similar compounds showed promising results against human cancer cell lines such as HeLa and MCF-7. The mechanism of action was attributed to the induction of apoptosis through the modulation of specific signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

Another significant area of research is the antimicrobial efficacy of this compound. Preliminary studies have demonstrated that derivatives containing similar structural features exhibit activity against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Testing

In a comparative study, compounds with structural similarities were tested against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth at certain concentrations, suggesting that modifications to this compound could yield effective antimicrobial agents.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. The presence of the pyrazolo-triazine scaffold is hypothesized to play a role in protecting neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection in vitro

Research involving neuronal cell cultures exposed to oxidative stress showed that compounds similar to this one could significantly reduce cell death and improve cell viability, hinting at their potential use in treating neurodegenerative diseases.

Data Table: Summary of Applications

Application AreaObserved EffectsReference Studies
Medicinal ChemistryAnticancer activity
Antimicrobial PropertiesInhibition of bacterial growth
Neuroprotective EffectsProtection against oxidative stress

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O5/c1-14-6-7-17(15(2)8-14)18-11-19-25(32)30(26-13-31(19)28-18)12-22-27-24(29-36-22)16-9-20(33-3)23(35-5)21(10-16)34-4/h6-11,13H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPPZPWHEYWYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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